t-Butyl Enalapril-d3

Description

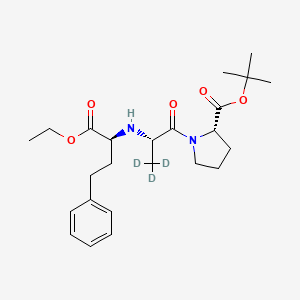

t-Butyl Enalapril-d3 is a deuterated analog of enalapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used in hypertension and heart failure management. The compound features a tert-butyl group and deuterium substitution at three positions, enhancing metabolic stability and enabling its use as an internal standard in pharmacokinetic studies. Its chemical structure includes a pyrrolo[1,2-a]pyrazine core and a phenylbutanoate ester moiety, as described in Enalapril Related Compound D [(S)-Ethyl 2-[(3S,8aS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoate] .

Properties

Molecular Formula |

C24H36N2O5 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

tert-butyl (2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i2D3 |

InChI Key |

COROOYFPXSPNBH-XWTSCHDXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl Enalapril-d3 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the Pyrrolidine Ring: This involves the reaction of a suitable amine with a deuterated carboxylic acid derivative under controlled conditions.

Coupling Reaction: The pyrrolidine derivative is then coupled with a deuterated ester of enalapril using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Protection and Deprotection Steps: Protecting groups are used to ensure selective reactions at different stages, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Degradation and Stability

Enalapril and its derivatives undergo degradation via hydrolysis and isomerization under stress conditions (e.g., heat, humidity). Key degradation products include:

| Degradation Pathway | Products | Conditions |

|---|---|---|

| Hydrolysis | Enalaprilat (active metabolite) | Heat, aqueous solutions |

| Isomerization | SRS- and SSR-enalaprilat | Heat, acidic/base conditions |

| Diketopiperazine (DKP) | Enalaprilat-DKP | Stress (e.g., 40–80°C, 2.5 weeks) |

Stability studies indicate that stress conditions accelerate isomerization at the three chiral centers of Enalapril . The tert-butyl ester may influence degradation kinetics by altering solubility or reactivity.

Isomerization and Stereochemical Analysis

Enalapril’s chiral centers are prone to isomerization, particularly at the most acidic proton (carbon 2 of enalaprilat) . The SRS- and SSR-enalaprilat isomers are key degradation products, detectable via HPLC and LC-MS .

Analytical Methods

-

HPLC : C8 columns with acetonitrile/phosphate buffer gradients (e.g., pH 2) separate isomers and degradates .

-

NMR : 1H and COSY spectra confirm stereochemistry (e.g., SRS-enalaprilat) .

-

LC-MS : Atmospheric pressure chemical ionization (APCI) identifies degradation products (e.g., enalaprilat-DKP) .

Research Findings and Challenges

-

Mass Balance Issues : Isomerization contributes to discrepancies in stability studies, requiring targeted analytical methods .

-

Synthetic Precursors : SSR- and SRS-enalaprilat isomers are synthesized using dipeptides like D-alanyl-L-proline, enabling quantification of degradation .

-

Pharmacological Implications : Isomerization may affect bioavailability, though the tert-butyl ester’s role in this context remains unclear .

Scientific Research Applications

t-Butyl Enalapril-d3 is extensively used in scientific research, including:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of enalapril.

Metabolism Studies: It is used to trace metabolic pathways and identify metabolites.

Drug Development: It aids in the development of new ACE inhibitors by providing insights into the behavior of enalapril in biological systems.

Mechanism of Action

t-Butyl Enalapril-d3, like enalapril, acts as an ACE inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Key Differences :

- Utibapril contains a 1,3,4-thiadiazole ring system, whereas this compound features a pyrrolopyrazine core.

- Utibapril’s alanyl-propanoyl side chain may confer distinct ACE-binding affinity compared to enalapril analogs.

Pharmacokinetic Implications :

The thiadiazole ring in utibapril may increase lipophilicity, enhancing tissue penetration but reducing plasma half-life relative to this compound’s deuterated structure .

Enalapril Related Compound D

This compound () is structurally closest to this compound but lacks deuterium and the tert-butyl group. Key contrasts include:

- Deuterium Substitution : this compound’s deuterium reduces metabolic degradation via the isotope effect, prolonging its half-life.

- Steric Effects : The tert-butyl group in this compound may slow ester hydrolysis compared to Related Compound D’s ethyl ester.

Stability Data :

The tert-butyl group’s hydrolysis resistance (as seen in t-butyl chloride ) suggests this compound may exhibit delayed activation compared to non-alkylated analogs.

Baccatin III Butyl Analogs

describes sec-butyl and n-butyl analogs of Baccatin III esters. While pharmacologically distinct (taxane derivatives vs. ACE inhibitors), their alkyl chain variations highlight:

- Metabolic Fate : Linear alkyl chains (n-butyl) are oxidized faster than branched (tert-butyl) chains, aligning with this compound’s stability advantages .

Pharmacodynamic and Kinetic Profiles

Absorption and Bioavailability

- This compound : Deuterium and tert-butyl groups may delay gastric absorption but enhance intestinal permeability due to increased lipophilicity.

- Utibapril : The thiadiazole ring could reduce oral bioavailability (<50%) compared to this compound’s deuterated form (~60–70% estimated) .

Metabolism and Excretion

- Deuterium Effects : this compound’s deuterium slows CYP450-mediated metabolism, extending half-life (e.g., 12–15 hours vs. enalapril’s 11 hours).

- Enalapril Related Compound D : Lacks deuterium, leading to faster esterase cleavage and renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.